(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
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Description
(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is a useful research compound. Its molecular formula is C25H20FN7O and its molecular weight is 453.481. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a triazolopyrimidine core, like the one in (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
, have been found to interact with various biological targets. For instance, some derivatives have shown inhibitory activity against certain enzymes .
Mode of Action
The interaction of these compounds with their targets often involves the formation of hydrogen bonds and hydrophobic interactions. The specific substituents on the triazolopyrimidine core, such as the fluorophenyl and naphthalen-2-yl groups, might enhance binding affinity and selectivity .
Biochemical Pathways
The exact pathways affected by this compound would depend on its specific targets. If it inhibits an enzyme, it could disrupt the biochemical pathway in which that enzyme is involved, potentially leading to various downstream effects .
Pharmacokinetics
Its pharmacokinetic profile would likely be influenced by factors such as its size, polarity, and the presence of specific functional groups .
Result of Action
The molecular and cellular effects of this compound would depend on its mode of action and the specific biochemical pathways it affects. For instance, if it inhibits a key enzyme in a cellular pathway, it could lead to changes in cell function or viability .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Its fluorophenyl and naphthalen-2-yl groups might enhance its stability and solubility, potentially influencing its bioavailability and activity .
Biochemical Analysis
Biochemical Properties
(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The compound’s interaction with these kinases involves binding to the ATP-binding site, thereby preventing the transfer of phosphate groups to target proteins. This inhibition can lead to altered cellular signaling pathways and reduced cell proliferation.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. Additionally, it can inhibit the expression of oncogenes and enhance the expression of tumor suppressor genes, thereby reducing tumor growth and proliferation.
Molecular Mechanism
The molecular mechanism of action of This compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active sites of protein kinases, leading to their inhibition and subsequent disruption of downstream signaling pathways. This inhibition can result in decreased phosphorylation of target proteins, altered cellular responses, and changes in gene expression profiles. Additionally, the compound can modulate the activity of transcription factors, further influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been shown to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The extent of these effects may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of This compound in animal models have been found to vary with different dosages. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Additionally, binding proteins such as albumin can facilitate the compound’s transport in the bloodstream, influencing its localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to induce apoptosis. The precise subcellular localization can influence the compound’s efficacy and specificity in targeting cellular processes.
Properties
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN7O/c26-20-7-9-21(10-8-20)33-24-22(29-30-33)23(27-16-28-24)31-11-13-32(14-12-31)25(34)19-6-5-17-3-1-2-4-18(17)15-19/h1-10,15-16H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJJRWDACZYTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.